(1,3-benzodioxol-5-ylmethyl)(cyclopropylmethyl)propylamine
Description
The compound “(1,3-benzodioxol-5-ylmethyl)(cyclopropylmethyl)propylamine” is a complex organic molecule that contains a benzodioxole and a cyclopropyl group, both attached to a propylamine . Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and other biologically active compounds . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. The presence of an amine group (-NH2) suggests that this compound might be a base and could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, the cyclopropyl ring, and the propylamine group . These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
As an organic compound containing an amine group, this molecule could potentially participate in a variety of chemical reactions . For example, the amine group could undergo reactions such as alkylation, acylation, and condensation . The benzodioxole and cyclopropyl groups could also potentially participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups . For example, the presence of the benzodioxole and amine groups could potentially affect the compound’s solubility, acidity/basicity, and reactivity .Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(cyclopropylmethyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16(9-12-3-4-12)10-13-5-6-14-15(8-13)18-11-17-14/h5-6,8,12H,2-4,7,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMIPSKVZRIKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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